molecular formula C22H21NO3 B11035763 1-hydroxy-4,4,6-trimethyl-1-(2-oxo-2-phenylethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

1-hydroxy-4,4,6-trimethyl-1-(2-oxo-2-phenylethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11035763
M. Wt: 347.4 g/mol
InChI Key: INIBKOMLGIELIN-UHFFFAOYSA-N
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Description

1-hydroxy-4,4,6-trimethyl-1-(2-oxo-2-phenylethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-hydroxy-4,4,6-trimethyl-1-(2-oxo-2-phenylethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactions. The process may start with the preparation of the pyrroloquinoline core, followed by the introduction of the hydroxy, trimethyl, and phenylethyl groups through various chemical reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

1-hydroxy-4,4,6-trimethyl-1-(2-oxo-2-phenylethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The oxo group can be reduced to form alcohols.

    Substitution: The phenylethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the oxo group may produce alcohols.

Scientific Research Applications

1-hydroxy-4,4,6-trimethyl-1-(2-oxo-2-phenylethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-hydroxy-4,4,6-trimethyl-1-(2-oxo-2-phenylethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-hydroxy-4,4,6-trimethyl-1-(2-oxo-2-phenylethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C22H21NO3

Molecular Weight

347.4 g/mol

IUPAC Name

3-hydroxy-9,11,11-trimethyl-3-phenacyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one

InChI

InChI=1S/C22H21NO3/c1-14-12-21(2,3)23-19-16(14)10-7-11-17(19)22(26,20(23)25)13-18(24)15-8-5-4-6-9-15/h4-12,26H,13H2,1-3H3

InChI Key

INIBKOMLGIELIN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N2C3=C1C=CC=C3C(C2=O)(CC(=O)C4=CC=CC=C4)O)(C)C

Origin of Product

United States

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